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molecular formula C6H9ClO3 B044779 Ethyl 4-chloro-4-oxobutanoate CAS No. 14794-31-1

Ethyl 4-chloro-4-oxobutanoate

Cat. No. B044779
M. Wt: 164.59 g/mol
InChI Key: IXZFDJXHLQQSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06239130B1

Procedure details

In the same way as in Example 15, the intermediate 2 is reacted with 2-(3-ethoxycarbonylpropanoylamino)benzoic acid obtained by reaction of anthranilic acid with ethyl 3-chlorocarbonylpropanoate in CH2Cl2 in the presence of triethylamine, according to a method adapted from Tetrahedron Lett. 50 (1994) 34, 10331. The product is purified by flash chromatography on a column of silica, eluting with the solvent C/A30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(3-ethoxycarbonylpropanoylamino)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][CH2:7][C:8]([NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])=[O:9])=[O:5])[CH3:2].C(N(CC)CC)C.C(Cl)[Cl:28]>>[C:13]([OH:15])(=[O:14])[C:12]1[C:11](=[CH:19][CH:18]=[CH:17][CH:16]=1)[NH2:10].[Cl:28][C:8]([CH2:7][CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(3-ethoxycarbonylpropanoylamino)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)CCC(=O)NC1=C(C(=O)O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Type
product
Smiles
ClC(=O)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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